

# Segigratinib: A Dual Inhibitor of FGFR and CSF1R in Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Segigratinib**, also known as 3D185, is a potent, orally bioavailable small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] By concurrently inhibiting these two key signaling pathways, **Segigratinib** demonstrates a dual mechanism of action that impacts both tumor cell proliferation and the tumor microenvironment. This technical guide provides a comprehensive overview of **Segigratinib**'s role in signal transduction, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

## **Introduction to Segigratinib and its Targets**

**Segigratinib** is a tyrosine kinase inhibitor with significant anti-neoplastic potential. Its primary targets are members of the FGFR family and CSF1R, both of which are receptor tyrosine kinases (RTKs) frequently dysregulated in various cancers.

• Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway plays a crucial role in normal cellular processes, including proliferation, differentiation, migration, and survival.[3][4] Aberrant FGFR signaling, through gene amplification, mutations, or translocations, can drive tumorigenesis.[3] **Segigratinib** specifically targets FGFR1, FGFR2, and FGFR3.[1][2]



 Colony-Stimulating Factor 1 Receptor (CSF1R): The CSF1R pathway is critical for the survival, proliferation, and differentiation of macrophages.[5][6] In the context of cancer, CSF1R signaling is instrumental in the regulation of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment, promoting tumor growth and metastasis.[2][7]

By dually targeting FGFRs on tumor cells and CSF1R on macrophages, **Segigratinib** presents a promising therapeutic strategy to both directly inhibit cancer cell growth and modulate the tumor microenvironment to be less hospitable for tumor progression.[2]

# Mechanism of Action and Signal Transduction Pathways

**Segigratinib** functions as an ATP-competitive inhibitor of the FGFR1/2/3 and CSF1R kinases. [8] By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling cascades.

### **Inhibition of the FGFR Signaling Pathway**

Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, creating docking sites for various signaling proteins. This activation triggers multiple downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central to cell proliferation and survival.[3][9][10] **Segigratinib**'s inhibition of FGFR phosphorylation effectively blocks these downstream signals. Specifically, it has been shown to suppress the phosphorylation of downstream effectors such as PLCy and Erk.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. toolsbiotech.com [toolsbiotech.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Personalized phosphoproteomics identifies functional signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bosterbio.com [bosterbio.com]
- 9. AID 2061599 In Vitro Biochemical Kinase Assay of FGFR 1-3 from US Patent US12351576: "FGFR inhibitor, preparation method therefor and application thereof" PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Segigratinib: A Dual Inhibitor of FGFR and CSF1R in Signal Transduction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579859#segigratinib-s-role-in-signal-transduction-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com